2-(Methylsulfinyl)phenol
Overview
Description
2-(Methylsulfinyl)phenol is a chemical compound with the molecular formula C7H8O2S . It has an average mass of 156.202 Da and a monoisotopic mass of 156.024506 Da .
Molecular Structure Analysis
The molecular structure of 2-(Methylsulfinyl)phenol consists of a phenol group with a methylsulfinyl substituent. It has a density of 1.4±0.1 g/cm3, a boiling point of 327.9±25.0 °C at 760 mmHg, and a molar refractivity of 41.8±0.4 cm3 .Physical And Chemical Properties Analysis
2-(Methylsulfinyl)phenol has a density of 1.4±0.1 g/cm3, a boiling point of 327.9±25.0 °C at 760 mmHg, and a flash point of 152.1±23.2 °C . It also has a molar refractivity of 41.8±0.4 cm3, a polar surface area of 57 Å2, and a molar volume of 114.1±5.0 cm3 .Scientific Research Applications
Electrolytic Reduction Applications : Kunugi and Abe (1984) investigated the electrolytic reduction of 1-methylsulfinyl-1-methylthio-2-arylethenes, demonstrating that these compounds can undergo carbon-sulfur bond cleavage to form E-1-methylthio-2-arylethenes. This finding is significant for synthetic organic chemistry, particularly in the synthesis of sulfur-containing organic compounds (Kunugi & Abe, 1984).
Chemical Analysis of Sugars and Derivatives : The phenol-sulfuric acid method developed by Dubois et al. (1956) for the colorimetric determination of sugars and related substances, including methyl ethers with free or potentially free reducing groups, is a cornerstone in analytical chemistry for carbohydrate analysis (Dubois et al., 1956).
Antimicrobial and Cytotoxic Properties : Chen et al. (2021) discovered phenolic bisabolane-type sesquiterpenoids, including compounds with a methylsulfinyl group, from the fungus Aspergillus flavipes 297. These compounds showed selective antimicrobial activity and exhibited cytotoxicity against certain cell lines, indicating potential applications in pharmaceuticals and antimicrobial agents (Chen et al., 2021).
Capillary Electrophoresis Applications : Britz‐McKibbin and Chen (1998) utilized a water-soluble tetraethylsulfonate derivative of 2-methylresorcinarene as an additive in capillary electrophoresis, demonstrating its ability to interact differently with phenol derivatives, which is valuable for analytical separations in chemistry (Britz‐McKibbin & Chen, 1998).
Organic Synthesis : The research by Ya Chen et al. (2014) on the formation of 2-arylsulfanylphenols using cyclohexanones as a phenol source via dehydrogenation highlights a novel method for constructing new C–S bonds, which is relevant in organic synthesis and pharmaceutical research (Ya Chen et al., 2014).
Acid Catalysis in Ionic Liquids : Duan et al. (2006) explored the use of protic ionic liquids based on 2-methylpyridinium for acid catalysis, including the tert-butylation of phenol, showing that these ionic liquids can be effective catalysts in organic reactions (Duan et al., 2006).
Mechanism of Action
Target of Action
It’s worth noting that phenolic compounds, which 2-(methylsulfinyl)phenol is a part of, are known to interact with various proteins and enzymes in the body, affecting numerous biological processes .
Mode of Action
Phenolic compounds, in general, are known to exert their effects through various mechanisms, including antioxidant activity, enzyme inhibition, and interaction with cell signaling pathways .
Biochemical Pathways
Phenolic compounds are known to be involved in a variety of biochemical pathways, often acting as antioxidants and interacting with enzymes involved in inflammation, carcinogenesis, and other processes .
Pharmacokinetics
Phenolic compounds are generally known to undergo extensive metabolism in the body, which can affect their bioavailability .
Result of Action
Phenolic compounds, in general, are known for their antioxidant properties, ability to modulate enzyme activity, and potential to interact with cell signaling pathways .
Action Environment
Factors such as pH, temperature, and presence of other compounds can potentially affect the stability and activity of phenolic compounds .
Safety and Hazards
properties
IUPAC Name |
2-methylsulfinylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2S/c1-10(9)7-5-3-2-4-6(7)8/h2-5,8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMTHIQRJDDCEQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1=CC=CC=C1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60343187 | |
Record name | 2-(Methylsulfinyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60343187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylsulfinyl)phenol | |
CAS RN |
1074-02-8 | |
Record name | 2-(Methylsulfinyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60343187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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